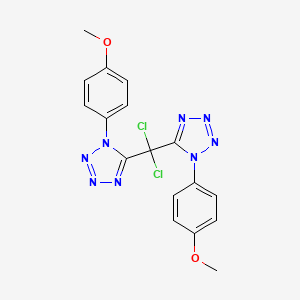
dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane is an organometallic compound that features a central carbon atom bonded to two chlorine atoms and two 1-(4-methoxyphenyl)-1H-tetrazol-5-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane typically involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole with a suitable chlorinating agent. One common method is to react 1-(4-methoxyphenyl)-1H-tetrazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(4-methoxyphenyl)-1H-tetrazole in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coordination Reactions: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under mild conditions.
Coordination Reactions: Transition metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are used in the presence of suitable ligands.
Major Products Formed
Substitution Reactions: Products include substituted tetrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring.
Coordination Reactions:
科学的研究の応用
Dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of the tetrazole ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane involves its interaction with molecular targets through coordination and substitution reactions. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-1H-tetrazole: A precursor in the synthesis of dichlorobis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane.
Dichlorobis(1H-tetrazol-5-yl)methane: A similar compound lacking the methoxyphenyl group, with different chemical properties and applications.
Bis(1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methane: A related compound without the chlorine atoms, used in similar research applications.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and methoxyphenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the formation of stable coordination complexes.
特性
IUPAC Name |
5-[dichloro-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N8O2/c1-28-13-7-3-11(4-8-13)26-15(20-22-24-26)17(18,19)16-21-23-25-27(16)12-5-9-14(29-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQCZUCONTOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)OC)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














